Cas no 2229643-98-3 (2-3-(4-fluorophenyl)prop-2-en-1-yloxirane)

2-3-(4-fluorophenyl)prop-2-en-1-yloxirane 化学的及び物理的性質
名前と識別子
-
- 2-3-(4-fluorophenyl)prop-2-en-1-yloxirane
- 2-[3-(4-fluorophenyl)prop-2-en-1-yl]oxirane
- 2229643-98-3
- EN300-1812102
-
- インチ: 1S/C11H11FO/c12-10-6-4-9(5-7-10)2-1-3-11-8-13-11/h1-2,4-7,11H,3,8H2/b2-1+
- InChIKey: LERFBYIWSKRJLV-OWOJBTEDSA-N
- ほほえんだ: FC1C=CC(=CC=1)/C=C/CC1CO1
計算された属性
- せいみつぶんしりょう: 178.079393132g/mol
- どういたいしつりょう: 178.079393132g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 183
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 12.5Ų
2-3-(4-fluorophenyl)prop-2-en-1-yloxirane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1812102-0.1g |
2-[3-(4-fluorophenyl)prop-2-en-1-yl]oxirane |
2229643-98-3 | 0.1g |
$1183.0 | 2023-09-19 | ||
Enamine | EN300-1812102-10.0g |
2-[3-(4-fluorophenyl)prop-2-en-1-yl]oxirane |
2229643-98-3 | 10g |
$5774.0 | 2023-05-26 | ||
Enamine | EN300-1812102-0.5g |
2-[3-(4-fluorophenyl)prop-2-en-1-yl]oxirane |
2229643-98-3 | 0.5g |
$1289.0 | 2023-09-19 | ||
Enamine | EN300-1812102-2.5g |
2-[3-(4-fluorophenyl)prop-2-en-1-yl]oxirane |
2229643-98-3 | 2.5g |
$2631.0 | 2023-09-19 | ||
Enamine | EN300-1812102-1.0g |
2-[3-(4-fluorophenyl)prop-2-en-1-yl]oxirane |
2229643-98-3 | 1g |
$1343.0 | 2023-05-26 | ||
Enamine | EN300-1812102-5g |
2-[3-(4-fluorophenyl)prop-2-en-1-yl]oxirane |
2229643-98-3 | 5g |
$3894.0 | 2023-09-19 | ||
Enamine | EN300-1812102-5.0g |
2-[3-(4-fluorophenyl)prop-2-en-1-yl]oxirane |
2229643-98-3 | 5g |
$3894.0 | 2023-05-26 | ||
Enamine | EN300-1812102-0.05g |
2-[3-(4-fluorophenyl)prop-2-en-1-yl]oxirane |
2229643-98-3 | 0.05g |
$1129.0 | 2023-09-19 | ||
Enamine | EN300-1812102-0.25g |
2-[3-(4-fluorophenyl)prop-2-en-1-yl]oxirane |
2229643-98-3 | 0.25g |
$1235.0 | 2023-09-19 | ||
Enamine | EN300-1812102-1g |
2-[3-(4-fluorophenyl)prop-2-en-1-yl]oxirane |
2229643-98-3 | 1g |
$1343.0 | 2023-09-19 |
2-3-(4-fluorophenyl)prop-2-en-1-yloxirane 関連文献
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
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Shuang Liu Dalton Trans., 2017,46, 14509-14518
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Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
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Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
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Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
-
Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
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Qinghua Wu,Shibo Zou,Frédérick P. Gosselin,Daniel Therriault,Marie-Claude Heuzey J. Mater. Chem. C, 2018,6, 12180-12186
2-3-(4-fluorophenyl)prop-2-en-1-yloxiraneに関する追加情報
Recent Advances in the Study of 2-3-(4-fluorophenyl)prop-2-en-1-yloxirane (CAS: 2229643-98-3) in Chemical Biology and Pharmaceutical Research
The compound 2-3-(4-fluorophenyl)prop-2-en-1-yloxirane (CAS: 2229643-98-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This epoxide derivative, characterized by its fluorophenyl and prop-2-en-1-yloxirane functional groups, has shown promising potential in various therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities. Recent studies have focused on elucidating its mechanism of action, optimizing its synthesis, and exploring its pharmacological properties.
One of the key areas of research has been the compound's role as a potential inhibitor of specific enzymatic pathways. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that 2-3-(4-fluorophenyl)prop-2-en-1-yloxirane exhibits selective inhibition against cyclooxygenase-2 (COX-2), a critical enzyme in the inflammatory response. The study utilized molecular docking simulations and in vitro assays to validate its binding affinity and inhibitory effects, suggesting its potential as a lead compound for developing novel anti-inflammatory drugs.
In addition to its anti-inflammatory properties, recent investigations have explored its anticancer potential. A preprint article from BioRxiv (2024) highlighted the compound's ability to induce apoptosis in certain cancer cell lines, particularly those resistant to conventional chemotherapy. The researchers attributed this effect to the compound's unique ability to disrupt mitochondrial membrane potential and activate caspase-dependent apoptotic pathways. These findings open new avenues for developing targeted therapies for drug-resistant cancers.
The synthesis and structural optimization of 2-3-(4-fluorophenyl)prop-2-en-1-yloxirane have also been a focal point of recent research. A team from the University of Cambridge reported a novel, high-yield synthetic route in Organic Letters (2023), which significantly reduces the number of steps and improves overall efficiency. This advancement is expected to facilitate large-scale production and further pharmacological evaluation of the compound.
Despite these promising developments, challenges remain in understanding the compound's pharmacokinetics and toxicity profile. Preliminary in vivo studies have indicated moderate bioavailability and a need for further optimization to enhance its therapeutic index. Researchers are currently exploring prodrug strategies and nanoformulations to address these limitations.
In conclusion, 2-3-(4-fluorophenyl)prop-2-en-1-yloxirane (CAS: 2229643-98-3) represents a versatile and promising scaffold in drug discovery. Its multifaceted biological activities, coupled with recent advancements in synthesis and mechanistic understanding, position it as a compelling candidate for future therapeutic development. Ongoing research is expected to further elucidate its potential and address existing challenges, paving the way for its eventual clinical application.
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